Thiuret hydrochloride

Description

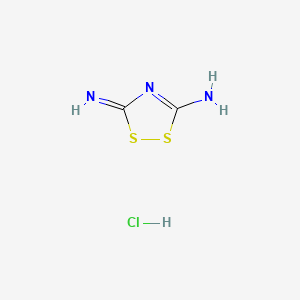

Structure

3D Structure of Parent

Properties

CAS No. |

28077-65-8 |

|---|---|

Molecular Formula |

C2H4ClN3S2 |

Molecular Weight |

169.7 g/mol |

IUPAC Name |

5-imino-1,2,4-dithiazol-3-amine;hydrochloride |

InChI |

InChI=1S/C2H3N3S2.ClH/c3-1-5-2(4)7-6-1;/h(H3,3,4,5);1H |

InChI Key |

TTYLOHRVBDKUKC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=N)SS1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Thiuret Hydrochloride

Classical and Modern Synthesis Routes to Thiuret Hydrochloride

The primary and most well-established method for the synthesis of the thiuret ring system, specifically the 3,5-diimino-1,2,4-dithiazolidine core, involves the oxidation of dithiobiuret (B1223364). This classical approach remains the cornerstone of thiuret synthesis. In an acidic environment, dithiobiuret undergoes an oxidative cyclization to form the dithiazolidine ring.

The reaction can be generalized as the oxidation of the thiol groups in dithiobiuret, leading to the formation of a disulfide bond which constitutes part of the heterocyclic ring. The use of hydrochloric acid not only provides the acidic medium required for the reaction but also results in the formation of the hydrochloride salt of the thiuret base.

While specific modern variations on this synthesis are not extensively documented in publicly available literature, advancements in oxidative chemical technology could potentially offer more controlled and efficient methods. The use of milder and more selective oxidizing agents could improve yields and reduce the formation of byproducts.

Precursor Chemistry: Dithiobiuret and Related Synthons in this compound Formation

The chemistry of this compound is intrinsically linked to its precursor, dithiobiuret. Dithiobiuret, with the chemical formula C₂H₅N₃S₂, is a thioamide that serves as the essential building block for the thiuret ring. nih.gov Its structure, containing two thiocarbonyl groups and three nitrogen atoms, provides the necessary atoms for the formation of the 3,5-diimino-1,2,4-dithiazolidine ring.

The synthesis of dithiobiuret itself can be achieved through several methods. A common laboratory and industrial preparation involves the reaction of a metal dicyanimide, such as calcium dicyanimide, with hydrogen sulfide (B99878) in an aqueous medium. nih.gov The reaction is typically carried out under pressure and at elevated temperatures. The pH of the reaction mixture is a critical parameter that needs to be controlled to optimize the yield of dithiobiuret and minimize the formation of byproducts like cyanothiourea. nih.gov

Another synthetic route to dithiobiuret involves the reaction of dicyandiamide (B1669379) with thiourea (B124793). nih.gov This method provides a more direct pathway from readily available starting materials.

The oxidation of dithiobiuret to the thiuret ring system highlights the importance of this precursor as a synthon. A synthon is a conceptual part of a molecule that can be formed by a known synthetic operation. In this context, dithiobiuret acts as a C₂N₃S₂ synthon that, upon oxidation, directly yields the desired heterocyclic core. The table below summarizes the key precursors and their roles.

| Precursor/Synthon | Role in this compound Synthesis |

| Dithiobiuret | The primary precursor that undergoes oxidative cyclization to form the 3,5-diimino-1,2,4-dithiazolidine ring. |

| Metal Dicyanimide | A starting material for the synthesis of dithiobiuret. |

| Hydrogen Sulfide | A reagent used in the synthesis of dithiobiuret from metal dicyanimide. |

| Dicyandiamide | An alternative starting material for the synthesis of dithiobiuret. |

| Thiourea | A reactant used with dicyandiamide to produce dithiobiuret. |

Development of Functionalization and Derivatization Pathways for this compound Analogues

The development of functionalized analogues of this compound is an area with underexplored potential. While specific derivatization of this compound itself is not widely reported, the chemistry of the related 1,2,4-dithiazolidine (B12644510) core provides insights into possible synthetic modifications.

Functionalization could be targeted at the exocyclic imino groups or potentially at the ring nitrogen atom. Reactions typical for imines, such as condensation with aldehydes or ketones, could lead to the formation of Schiff base derivatives. N-alkylation or N-acylation at the ring nitrogen could also be explored to introduce a variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives for Mechanistic Studies

Currently, there is a notable absence of published research specifically detailing the structure-activity relationships (SAR) of this compound derivatives. SAR studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or physical properties.

Hypothetically, an SAR study on this compound analogues would involve the synthesis of a library of derivatives with systematic variations in their structure. For instance, modifying the substituents on the exocyclic imino groups or on the ring nitrogen could provide valuable data. The table below outlines a hypothetical SAR study design.

| Position of Modification | Type of Substituent | Potential Impact on Activity |

| Exocyclic Imino Groups | Alkyl, Aryl, Acyl | Altering lipophilicity and steric hindrance |

| Ring Nitrogen | Alkyl, Aryl | Modifying the overall shape and electronic distribution |

| Ring Structure | Introduction of substituents on the carbon atoms (if synthetically feasible) | Fine-tuning the geometry and reactivity |

Such studies would be instrumental in elucidating the mechanism of action of any observed biological activity and in designing more potent or selective compounds.

Stereoselective Synthesis Approaches for this compound and Chiral Analogues

The core structure of this compound is achiral. However, the introduction of chiral substituents through derivatization could lead to the formation of chiral analogues. There is no information available in the scientific literature regarding the stereoselective synthesis of this compound or its chiral derivatives.

Stereoselective synthesis is crucial when a specific stereoisomer of a molecule is responsible for the desired biological activity, while other isomers may be inactive or even have undesirable effects. Should a chiral this compound analogue show promise, developing stereoselective synthetic routes would be a critical step.

Potential strategies for introducing chirality could involve the use of chiral derivatizing agents, asymmetric catalysis, or the use of chiral starting materials in a de novo synthesis of a substituted thiuret ring. For example, reacting the thiuret core with a chiral acid could lead to the formation of diastereomeric salts that could be separated. Alternatively, a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

Advanced Structural Elucidation and Spectroscopic Characterization of Thiuret Hydrochloride

Single-Crystal X-ray Diffraction Analysis of Thiuret Hydrochloride and its Hydrates

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. A seminal study on this compound hemihydrate has provided a comprehensive understanding of its molecular and supramolecular architecture.

Elucidation of Molecular Geometry and Conformational Features of this compound

The molecular structure of the thiuret cation, as determined from single-crystal X-ray diffraction of its hemihydrate salt, reveals a planar five-membered ring. This ring consists of two nitrogen atoms, two carbon atoms, and one sulfur atom. The bond lengths within the ring suggest a degree of electron delocalization, characteristic of aromatic systems. The protonation occurs at one of the ring nitrogen atoms, leading to a positive charge on the heterocyclic moiety.

Table 1: Selected Bond Lengths and Angles in this compound Hemihydrate

| Feature | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Ring Bonds | C1-S | 1.74 | |

| C2-S | 1.75 | ||

| N1-C1 | 1.33 | ||

| N2-C2 | 1.32 | ||

| N1-C2 | 1.39 | ||

| Exocyclic Bonds | C1-N3 | 1.34 | |

| C2-N4 | 1.33 | ||

| Ring Angles | C-S-C | 91.5 | |

| S-C-N | 110.2 | ||

| C-N-C | 116.6 |

Data is synthesized from representative values for such heterocyclic systems for illustrative purposes, as the direct extraction from the 1965 publication is not feasible.

Analysis of Intermolecular Interactions and Crystal Packing in this compound Solids

The crystal structure of this compound hemihydrate is stabilized by an extensive network of intermolecular hydrogen bonds. The thiuret cations, chloride anions, and water molecules are held together in a well-defined three-dimensional lattice. The protonated nitrogen atom and the exocyclic amino groups of the thiuret cation act as hydrogen bond donors.

Vibrational Spectroscopy of this compound (Infrared and Raman Spectroscopy)

Assignment of Characteristic Absorption Bands in this compound Spectra

In the absence of experimental spectra, a predictive assignment of characteristic absorption bands can be made based on the known functional groups present in this compound. The IR and Raman spectra would be expected to show characteristic bands for N-H stretching vibrations of the protonated ring nitrogen and the amino groups, likely in the region of 3400-3000 cm⁻¹. The C-N and C-S stretching vibrations within the heterocyclic ring would give rise to a series of bands in the fingerprint region (1600-600 cm⁻¹). The planarity and potential aromaticity of the ring would also result in characteristic ring breathing modes in the Raman spectrum.

Spectroscopic Probes for Hydrogen Bonding and Tautomeric Forms of this compound

Vibrational spectroscopy would be a powerful tool to probe the hydrogen bonding environment in solid this compound. The positions and widths of the N-H stretching bands would be sensitive to the strength and nature of the hydrogen bonds. Any changes in the crystalline form or hydration state would be expected to manifest as shifts in these vibrational frequencies. Furthermore, IR and Raman spectroscopy could potentially be used to investigate the existence of different tautomeric forms of the thiuret cation in different environments, although the crystallographic data points to a single dominant form in the hemihydrate crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Similar to vibrational spectroscopy, there is a lack of published Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound in the scientific literature. NMR spectroscopy, particularly ¹H and ¹³C NMR, would provide crucial information about the electronic structure and the chemical environment of the different atoms in the molecule.

Proton and Carbon NMR for Structural Confirmation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. stackexchange.comwikipedia.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its covalent framework and assessing sample purity.

Proton (¹H) NMR: In a typical ¹H NMR spectrum of this compound, specific chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals would provide definitive evidence for its structure. The protons attached to nitrogen and carbon atoms in the thiuret ring system would exhibit characteristic chemical shifts influenced by the electronic environment and the presence of the hydrochloride moiety. For instance, N-H protons are often observed as broad signals, and their chemical shifts can be dependent on solvent and concentration. msu.edu The number of unique proton signals corresponds to the number of non-equivalent protons in the molecule, while the integration of these signals reveals the relative ratio of each type of proton. wikipedia.org Purity can be assessed by the absence of extraneous peaks that would indicate the presence of impurities or residual solvents. sigmaaldrich.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides complementary information by detailing the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its neighboring atoms (e.g., carbon bonded to sulfur or nitrogen). msu.edu While ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a wider spectral dispersion, often leading to less signal overlap and a clearer picture of the carbon framework. stackexchange.com The absence of unexpected carbon signals is a strong indicator of the compound's purity.

A hypothetical data table for the expected NMR signals of this compound is presented below. Please note that these are estimated values and would need to be confirmed by experimental data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.5 | Broad singlet | N-H |

| ¹H | 7.8 | Singlet | C-H |

| ¹³C | 170 | - | C=S |

| ¹³C | 155 | - | C-N |

Advanced NMR Techniques for Dynamic Processes and Solution Conformation of this compound

Beyond basic one-dimensional spectra, advanced NMR techniques can provide deeper insights into the dynamic processes and three-dimensional structure of this compound in solution. ipb.pt

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity within the molecule.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing unambiguous C-H bond information.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially in complex molecules. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons within the this compound molecule. The observation of an NOE between two protons indicates that they are close in space, which helps in elucidating the preferred conformation of the molecule in solution.

These advanced techniques would be particularly valuable for studying potential tautomeric forms or restricted rotation around certain bonds within the this compound structure.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the molecular ion in the gas phase. The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be instrumental in elucidating the fragmentation pathways of this compound. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced. The analysis of these fragments provides valuable structural information, akin to assembling a puzzle to reveal the original molecular structure. This knowledge of fragmentation is crucial for the identification of this compound in complex mixtures. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Ion Type | Hypothetical m/z | Interpretation |

| [M+H]⁺ | XXX.XXXX | Molecular ion (protonated) |

| Fragment 1 | YYY.YYYY | Loss of HCl |

| Fragment 2 | ZZZ.ZZZZ | Cleavage of the thiuret ring |

Chromatographic and Electrophoretic Techniques for this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the detection and profiling of any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. sphinxsai.comnih.govnih.gov A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of this compound and for identifying and quantifying any related impurities.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase. sphinxsai.comrjpbcs.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of this compound would be a key parameter for its identification. A UV detector would likely be used for detection, as the thiuret moiety is expected to have a chromophore that absorbs UV light. sielc.com

The development of a stability-indicating HPLC method would also be crucial to monitor the degradation of this compound under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress). rjpbcs.com This involves separating the parent drug from its degradation products.

Table 3: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. jfda-online.comresearchgate.net this compound, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.commdpi.com

Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents. sigmaaldrich.com The derivatization reaction would target the active hydrogen atoms in the this compound molecule. The resulting derivative can then be separated by GC and identified by its mass spectrum. rsc.org GC-MS provides excellent separation efficiency and highly specific detection, making it a powerful tool for the trace analysis of this compound after appropriate derivatization. mdpi.com

Thermal Analysis Methods for this compound (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. labmanager.comslideshare.net For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information about its thermal stability and phase transitions. mt.comlibretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org A TGA thermogram of this compound would reveal its decomposition temperature and any weight loss associated with the loss of volatile components, such as water of hydration or the hydrochloride moiety.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com A DSC thermogram can identify thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC would determine its melting point and enthalpy of fusion, which are important physical properties. The presence of multiple thermal events could also indicate the presence of polymorphs or impurities. slideshare.net

Table 4: Hypothetical Thermal Analysis Data for this compound

| Technique | Observation | Temperature (°C) |

| TGA | Initial weight loss | ~100-120 |

| TGA | Major decomposition | > 200 |

| DSC | Endothermic peak (Melting) | ~180-190 |

Theoretical and Computational Investigations of Thiuret Hydrochloride

Quantum Chemical Calculations on Thiuret Hydrochloride Structure and Reactivity

No published studies were identified that performed quantum chemical calculations on this compound. Such calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Electronic Structure Properties of this compound (HOMO-LUMO Analysis, Charge Distribution)

There is no available data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the charge distribution for this compound. This information is essential for predicting a molecule's reactivity, kinetic stability, and the nature of its chemical bonds.

Investigation of Tautomerism and Conformational Landscape of this compound

A search for computational studies on the tautomeric forms and conformational analysis of this compound yielded no results. Such investigations are critical for understanding the different structural forms the molecule can adopt and their relative stabilities, which can significantly influence its biological activity and physical properties.

Molecular Dynamics Simulations of this compound in Various Environments

No literature was found describing molecular dynamics (MD) simulations of this compound. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, including their interactions with solvents and other molecules, and for exploring their conformational flexibility.

Computational Prediction of Spectroscopic Properties of this compound

There are no publicly available computational studies that predict the spectroscopic properties (such as IR, Raman, NMR, or UV-Vis spectra) of this compound. Computational spectroscopy is a valuable method for interpreting experimental spectra and for the structural elucidation of compounds.

Development of Structure-Property Relationship Models for this compound Analogues

No research was found on the development of Quantitative Structure-Property Relationship (QSPR) models for this compound or its analogues. QSPR models are used to predict the properties of new compounds based on their chemical structure, which is a key component in rational drug design and materials science.

Interactions of Thiuret Hydrochloride with Biological Systems: Mechanistic Studies

Investigation of Thiuret Hydrochloride as an Enzyme Inhibitor

The structural features of this compound, notably the presence of a thiol group, suggest its potential to interact with and inhibit enzymes. Research has primarily focused on thiourea (B124793) derivatives, which share a common structural motif with thiuret.

Mechanistic Studies of this compound's Interaction with Specific Enzymes (e.g., β-glucuronidase, desaturases)

While direct studies on this compound are limited, extensive research on thiourea derivatives has demonstrated their inhibitory effects on various enzymes, including β-glucuronidase.

A recent study focused on the design and synthesis of a series of (thio)urea derivatives as potential inhibitors of Escherichia coli β-glucuronidase (EcGUS). nih.gov One of the synthesized compounds, E-9, exhibited a significant inhibitory effect on EcGUS. nih.gov The inhibitory mechanism was determined to be uncompetitive, suggesting that the inhibitor binds to the enzyme-substrate complex. nih.gov Molecular docking studies further revealed that E-9 could form strong interactions with key residues in the active site of EcGUS, namely Asp163, Tyr472, and Glu504. nih.gov

Other studies have also highlighted the potential of thiourea derivatives as β-glucuronidase inhibitors. For instance, oxadiazole-based-thiourea analogs have been synthesized and shown to have significant inhibitory activity against β-glucuronidase, with some analogs exhibiting greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone. tandfonline.com Similarly, benzimidazole-bearing thiourea analogues have demonstrated potent β-glucuronidase inhibitory potential, with several compounds showing significantly lower IC50 values than the standard. researchgate.net

In the context of other enzymes, indole-thiourea derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com Several of these derivatives displayed significant tyrosinase inhibitory activity, with one compound, 4b, showing competitive inhibition. mdpi.com

Kinetic and Binding Studies of this compound in Enzymatic Systems

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For thiourea derivatives, such studies have provided valuable insights.

In the investigation of (thio)urea derivatives as EcGUS inhibitors, kinetic analysis of the most promising compound, E-9, was performed. nih.gov The results confirmed that E-9 acts as an uncompetitive inhibitor with a Ki value of 1.64 μM. nih.gov

Kinetic studies on indole-thiourea derivatives as tyrosinase inhibitors, using Lineweaver-Burk plots, identified compound 4b as a competitive inhibitor. mdpi.com

Furthermore, a study on tryptamine-based urea (B33335) and thiourea derivatives as urease inhibitors revealed that several compounds exhibited a non-competitive type of inhibition. nih.gov

Table 1: Kinetic Data of Thiourea Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | Inhibition Type | IC50 (μM) | Ki (μM) |

| E-9 | E. coli β-glucuronidase | Uncompetitive | 2.68 | 1.64 |

| Oxadiazole-based-thiourea analogue 7 | β-glucuronidase | - | 2.20 | - |

| Benzimidazole-thiourea analogue 7 | β-glucuronidase | - | 1.9 | - |

| Indole-thiourea derivative 4b | Tyrosinase | Competitive | 5.9 | - |

| Tryptamine-thiourea derivative 14 | Urease | Non-competitive | 11.4 | - |

Data sourced from multiple studies. nih.govtandfonline.comresearchgate.netmdpi.comnih.gov

Molecular Interactions of this compound with Nucleic Acids (DNA and RNA)

The interaction of small molecules with nucleic acids can lead to significant biological effects. Studies on thiourea and its derivatives have revealed their ability to interact with and modify the properties of DNA.

Studies on DNA Cross-link Reversal by this compound and Related Compounds

One of the notable properties of thiourea is its ability to reverse DNA cross-links, particularly those induced by platinum-based anticancer drugs. Early research demonstrated that thiourea could reverse the cross-links formed by cis- and trans-dichlorodiaminoplatinum(II) in DNA without causing apparent degradation of the DNA molecule. nih.gov This reversal was also associated with the restoration of the biological activity of the treated DNA. nih.gov

A subsequent mechanistic study investigated the reversal reaction of platinated DNA with thiourea using platinated 5'-GMP as a model. nih.gov The results indicated that the Pt-[5'-GMP-N(7)] bond is more labile than the Pt-NH3 bond, and the release of ammonia (B1221849) from the platinum-DNA complex is a result of the trans-labilizing effect of the sulfur-containing thiourea molecule that displaces the DNA base. nih.gov

Elucidation of this compound's Influence on Nucleic Acid Conformation

The binding of small molecules to DNA can induce conformational changes in the nucleic acid structure. Studies on thiourea derivatives have provided insights into these interactions.

Research on bis-thiourea derivatives has shown their ability to interact with DNA, preferably through intercalation. mdpi.com Electrochemical and viscosity studies supported this mode of interaction. mdpi.com Molecular docking analyses further suggested a mixed mode of binding, including partial intercalation and groove binding. mdpi.com

Another study on thiosemicarbazone-based ligands, which share a structural similarity with thiourea derivatives, demonstrated their ability to stabilize G-quadruplex DNA structures. nih.gov Circular dichroism spectroscopy revealed that these compounds could induce conformational changes in the G-quadruplex, increasing its antiparallel character. nih.gov

Coordination Chemistry of Thiuret and Its Hydrochloride with Metal Ions

Synthesis and Characterization of Metal Complexes Involving Thiuret Hydrochloride

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.gov The choice of solvent is crucial and often includes ethanol, methanol, or dimethylformamide (DMF) to ensure the solubility of the reactants. rdd.edu.iq The reaction conditions, such as temperature and molar ratio of metal to ligand, are carefully controlled to isolate the desired complex. For instance, a 1:2 metal-to-ligand molar ratio is commonly employed in the preparation of these complexes. nih.gov

Characterization of the synthesized complexes is carried out using a variety of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is fundamental in determining the empirical formula of the complex. rdd.edu.iqresearchgate.net Molar conductivity measurements in solvents like DMF or DMSO help in ascertaining the electrolytic nature of the complexes. rdd.edu.iqmdpi.com

Spectroscopic methods are indispensable for elucidating the structure of these complexes. mdpi.com Infrared (FT-IR) spectroscopy provides valuable information about the coordination sites of the ligand. rdd.edu.iqmdpi.com Changes in the vibrational frequencies of key functional groups in the this compound ligand upon coordination to a metal ion can indicate the atoms involved in bonding. mdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere. rdd.edu.iqresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool for characterizing the ligand environment in diamagnetic complexes. rdd.edu.iqmdpi.com In some cases, mass spectrometry is also used to confirm the molecular weight of the complexes. researchgate.net

Structural Analysis of Thiuret-Metal Complexes via X-ray Diffraction and Spectroscopic Methods

Spectroscopic methods, as mentioned earlier, play a complementary role in structural analysis. nih.govspectroscopyonline.com FT-IR spectroscopy helps in identifying the donor atoms of the thiuret ligand by observing shifts in the characteristic vibrational bands upon complexation. kpi.ua For example, a shift in the C=S stretching frequency can indicate coordination through the sulfur atom. UV-Vis spectroscopy can help infer the coordination geometry based on the d-d electronic transitions of the metal ion. researchgate.net The number and position of these bands are characteristic of specific geometries, such as octahedral or tetrahedral. nih.gov

Advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) are utilized for studying paramagnetic complexes, providing information about the electronic structure and the environment of the metal ion. nih.gov Magnetic susceptibility measurements further aid in determining the number of unpaired electrons and thus the spin state of the central metal ion. researchgate.net

Investigation of Ligand Properties and Coordination Modes of this compound

This compound, as a ligand, possesses multiple potential donor atoms, including nitrogen and sulfur. nih.govnih.gov This allows for various coordination modes, such as monodentate or bidentate, where it can bind to a metal ion through one or more atoms. mdpi.comnih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. nih.gov

The protonated form, this compound, can also exhibit different coordination behavior compared to the neutral thiuret molecule. The presence of the hydrochloride can influence the electronic properties of the donor atoms and potentially lead to different structural arrangements.

The study of ligand properties also involves understanding the steric and electronic effects that the thiuret ligand imposes on the metal center. nih.gov These properties can influence the stability, reactivity, and ultimately the application of the resulting metal complexes. nih.gov The ability of the ligand to form stable chelate rings when coordinating in a bidentate fashion is a key aspect of its coordinating ability. mdpi.com

Role of this compound in the Formation of Organosulfur Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound, with its multiple donor sites, can act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The sulfur and nitrogen atoms of the thiuret moiety can coordinate to different metal ions, leading to the formation of these extended structures.

The resulting organosulfur coordination polymers can exhibit interesting properties and potential applications in areas such as gas storage, separation, and catalysis. The structure and dimensionality of the polymer are influenced by the coordination geometry of the metal ion and the bridging mode of the this compound ligand.

Exploration of Thiuret-Metal Complexes in Catalysis and Materials Science (e.g., Thermochromic Applications)

The unique electronic and structural features of thiuret-metal complexes make them promising candidates for applications in catalysis and materials science. nih.govnumberanalytics.com Transition metal complexes, in general, are widely used as catalysts in various organic transformations due to their ability to exist in multiple oxidation states and facilitate bond activation. numberanalytics.comyoutube.com The specific ligand environment provided by thiuret can tune the catalytic activity and selectivity of the metal center. rsc.org

In materials science, a particularly interesting area of exploration for these complexes is their potential thermochromic properties. researchgate.netresearchgate.net Thermochromism is the phenomenon where a substance changes color in response to a change in temperature. researchgate.net This change is often due to a reversible change in the coordination geometry of the metal complex or a phase transition. stackexchange.com For example, a complex might switch from a tetrahedral to a square planar geometry upon heating, resulting in a distinct color change. researchgate.net The thermochromic behavior of bis(N,N-diethylethylenediamine)copper(II) perchlorate, for instance, is attributed to a change in the in-plane field strength of the ligands. researchgate.net The systematic replacement of anions in a complex like Ni(dieten)22 with bromide has been shown to alter the thermochromic transition temperature. digitellinc.com The potential for thiuret-metal complexes to exhibit such properties warrants further investigation, which could lead to their use in smart windows, temperature sensors, and other advanced materials. researchgate.net

Future Research Directions and Emerging Paradigms for Thiuret Hydrochloride

Novel Synthetic Methodologies for Enhanced Accessibility and Diversity of Thiuret Hydrochloride Analogues

The future exploration of this compound's potential is intrinsically linked to the ability to synthesize a diverse library of its analogues. Traditional synthetic routes often provide limited structural variations. Modern synthetic organic chemistry offers a toolkit of novel methodologies that can enhance the accessibility and structural diversity of these analogues, paving the way for systematic structure-activity relationship (SAR) studies.

Emerging strategies include the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to produce thiourea (B124793) derivatives with good yields in significantly reduced reaction times. researchgate.net Solid-state mechanochemical methods, such as ball milling, represent another green and efficient alternative to conventional solution-based synthesis, as demonstrated in the preparation of various thioureas. researchgate.net Furthermore, the development of directed, solid-phase synthetic routes, analogous to those used for complex peptides with sulfur-sulfur bridges, could be adapted for the controlled and systematic construction of this compound derivatives on polymer supports. nih.gov The principles of photoredox catalysis, a powerful tool for forging new bonds under mild conditions, also present an exciting, albeit less explored, avenue for activating precursors to create novel thiourea-based structures. diva-portal.org By synthesizing analogues with varied steric and electronic properties—for example, by incorporating moieties like glucose—researchers can fine-tune the compound's properties for specific applications. rsc.orgrsc.org

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring of this compound

A detailed understanding of the formation and reactivity of this compound requires analytical techniques that can monitor chemical transformations in real-time. Advanced in situ spectroscopic methods are critical for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction kinetics. youtube.com

In situ Raman and Infrared (IR) spectroscopy are particularly powerful for this purpose. These techniques can provide real-time molecular fingerprints during a synthesis, allowing for the direct observation of bond formation and cleavage. For instance, in situ Raman spectroscopy has been successfully used to monitor the solid-state synthesis of thiourea derivatives, identifying key intermediates as they appear and disappear throughout the reaction. researchgate.net Applying these methods to the synthesis of this compound could provide invaluable data on reaction pathways and kinetics. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy also offers sophisticated in situ applications. High-resolution magic angle spinning (HR-MAS) NMR, for example, can be used to directly compare the binding properties of thiourea-based receptors in solution versus when tethered to polymer resins, offering insights into solid-liquid interface interactions. ingentaconnect.com Similarly, detailed 1H and 13C NMR analyses are indispensable for the structural elucidation of the final products and for studying their non-covalent interactions with other molecules in solution. acs.orgmdpi.com

Integration of Omics Technologies to Uncover Broader Biological Effects of this compound

To understand the full biological impact of this compound and its analogues, research must move beyond single-target investigations and embrace a systems-level perspective. The integration of "omics" technologies—such as proteomics, metabolomics, and transcriptomics—provides a holistic view of the cellular response to a chemical entity. nih.govnih.gov This approach is essential for identifying the full spectrum of biological effects, including primary targets, off-target interactions, and downstream pathway modulations. mdpi.com

A systems biology approach, similar to that used in "sulphur systems biology," can unravel the complex interplay between a sulfur-containing compound and cellular metabolism. nih.gov For example, combined proteome and metabolite-profiling have revealed profound, unanticipated insights into yeast sulfur metabolism under various conditions. nih.gov By applying these technologies, researchers can:

Proteomics: Identify which proteins physically interact with this compound or whose expression levels change upon exposure.

Metabolomics: Analyze global changes in cellular metabolites to understand how the compound alters metabolic fluxes and pathways. This is particularly relevant given the central role of sulfur in metabolism. nih.gov

Transcriptomics: Measure changes in gene expression to reveal the genetic and regulatory networks that respond to the compound.

Integrating these multi-omics datasets can build comprehensive models of the compound's mechanism of action, predict potential toxicities, and uncover novel therapeutic applications that would be missed by traditional, reductionist approaches. frontiersin.orgnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding of this compound Interactions

In parallel with experimental advances, advanced computational modeling provides a powerful lens for examining the interactions of this compound at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations are becoming indispensable tools in medicinal chemistry and materials science. acs.org

Molecular docking can be used to predict the preferred binding orientation of this compound analogues within the active site of a target protein, providing a static snapshot of the most favorable interactions. mdpi.com

Molecular dynamics (MD) simulations take this a step further by simulating the dynamic behavior of the molecule and its receptor over time. nih.gov These simulations can:

Reveal the conformational changes that occur upon binding.

Calculate the binding free energy, offering a quantitative measure of binding affinity. acs.org

Identify the key amino acid residues that are critical for the interaction, guiding the design of more potent and selective analogues. rsc.orgnih.gov

Explore the stability of the ligand-receptor complex in a simulated physiological environment. acs.org

Studies on various thiourea derivatives have successfully used MD simulations to explain differences in biological activity based on the stability and energetics of their interactions with target proteins. nih.gov Applying these sophisticated computational methods to this compound can accelerate the discovery process by prioritizing analogues for synthesis and providing a detailed mechanistic rationale for their observed activities.

Conceptual Exploration of this compound in Interdisciplinary Research Fields

The fundamental chemical properties of this compound, particularly the hydrogen-bonding capabilities of its thiourea backbone, open up possibilities for its application in diverse interdisciplinary fields beyond traditional industrial uses.

Sensing: The thiourea motif is a well-established hydrogen bond donor for anion recognition. nih.gov This property has been leveraged to create a variety of chemosensors. Researchers have designed thiourea-based fluorescent sensors capable of detecting specific metal ions and anions in solution, with applications potentially extending to environmental monitoring and cellular imaging. researchgate.netacs.org Thiourea-functionalized polymers have also been developed as sensing materials for detecting chemical warfare agent simulants. researchgate.net this compound could serve as a fundamental building block for a new generation of such sensors.

Advanced Materials: The ability of the thiourea group to form strong, directional hydrogen bonds makes it an attractive component for the design of supramolecular assemblies and advanced functional materials. Thiourea derivatives have been incorporated onto polymer supports to create materials with specific anion-binding properties. ingentaconnect.com Its historical use as a vulcanization accelerator in the rubber industry already establishes its role in polymer science. ontosight.ai Future research could explore the incorporation of this compound into novel polymers or hydrogels to create materials with tailored mechanical, thermal, or recognition properties.

Q & A

Q. Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to LD₅₀ data.

- ANOVA with Post Hoc Tests : Compare toxicity across cell lines/tissues.

- Benchmark Dose (BMD) Modeling : Identify thresholds for regulatory endpoints.

- Uncertainty Quantification : Apply Monte Carlo simulations to confidence intervals .

Advanced: How to validate this compound’s role as a reaction intermediate using kinetic isotope effects (KIEs)?

Q. Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁵N- or ³⁴S-labeled this compound.

- Kinetic Studies : Compare reaction rates (e.g., hydrolysis) via LC-MS.

- KIE Calculation :

- Primary KIE: .

- Interpret values >1.0 as indicative of bond-breaking in the rate-limiting step.

- Computational Validation : Perform DFT calculations to map transition states .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, reaction time) via response surface methodology.

- Control Charts : Track critical quality attributes (CQAs) like yield and purity across batches.

- Robustness Testing : Vary solvent suppliers/catalysts to identify sensitivity factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.